2-Methyl-3-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl)propanenitrile is a complex organic compound with the molecular formula C₁₂H₁₄F₃N₃ and a molecular weight of 257.26 g/mol. The compound features a propanenitrile group linked to a tetrahydroindazole moiety that includes a trifluoromethyl substituent. This trifluoromethyl group enhances the compound's lipophilicity and potential biological activity, making it significant in medicinal chemistry and drug development. The compound is identified by the CAS number 937601-64-4 and has garnered attention for its unique structural characteristics and potential applications in pharmacology.
The information regarding this compound has been sourced from various scientific articles, patent documents, and chemical databases, ensuring a comprehensive understanding of its properties, synthesis, and applications.
2-Methyl-3-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl)propanenitrile falls under the category of heterocyclic compounds due to its indazole structure. It is classified as an organic compound with notable features due to the presence of both nitrile and trifluoromethyl functional groups.
The synthesis of 2-Methyl-3-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl)propanenitrile typically involves multi-step organic synthesis techniques. One common approach includes:
The synthesis requires careful optimization to achieve high yields and purity. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome.
The presence of the trifluoromethyl group contributes significantly to its chemical properties. The molecular geometry is influenced by steric factors due to the bulky trifluoromethyl substituent.
The chemical reactivity of 2-Methyl-3-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl)propanenitrile can involve several types of reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further modifications.
The mechanism of action for 2-Methyl-3-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl)propanenitrile is primarily studied in relation to its biological interactions:
Understanding these interactions is crucial for elucidating its pharmacodynamics and pharmacokinetics.
The potential applications of 2-Methyl-3-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl)propanenitrile include:
Indazole derivatives represent a privileged scaffold in medicinal chemistry, with their tetrahydroindazole variants gaining significant attention for enhanced selectivity and metabolic stability. The partially saturated 4,5,6,7-tetrahydro-1H-indazole core present in 2-Methyl-3-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl)propanenitrile reduces planarity compared to aromatic indazoles, thereby improving solubility profiles while maintaining target binding affinity. This molecular framework has been extensively explored in kinase inhibitor development due to its ability to occupy hydrophobic binding pockets and form critical hydrogen-bonding interactions with catalytic residues [1].
The evolution of tetrahydroindazole-based pharmaceuticals accelerated in the early 2000s with discoveries of their potent inhibitory effects on cyclin-dependent kinases (CDKs) and receptor tyrosine kinases. Structural modifications at the N1-position, particularly through propylenyl linkers bearing electron-deficient groups (e.g., nitrile), have demonstrated remarkable effects on cellular permeability and target specificity. These advances positioned tetrahydroindazoles as viable candidates for therapeutic areas requiring precise kinase modulation, including oncology and reproductive medicine [7]. Pyrazole and indazole libraries documented in chemical catalogs reveal over 50 structurally diverse analogs developed for targeted biological screening, underscoring the pharmaceutical industry's investment in this chemotype [7].
The strategic incorporation of trifluoromethyl (-CF₃) at the C3 position of the tetrahydroindazole ring induces profound electronic and steric effects that enhance target engagement. This strongly electron-withdrawing group:
Simultaneously, the propanenitrile chain serves as a conformationally restrained spacer that positions the nitrile group for optimal interactions with enzymatic targets. The nitrile functionality (-C≡N):
Table 1: Key Physicochemical Properties of 2-Methyl-3-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl)propanenitrile
Property | Value | Significance |
---|---|---|
CAS Registry Number | 937601-70-2 (primary), 937601-64-4 (alternate) | Unique compound identification across databases |
Molecular Formula | C₁₂H₁₄F₃N₃ | Confirms elemental composition (MW: 257.26 g/mol) |
SMILES | N#CC(C)CN1N=C(C(F)(F)F)C2=C1CCCC2 | Specifies atomic connectivity and stereochemistry |
Storage Stability | Cold-chain recommended | Indicates thermal sensitivity of the nitrile-tetrahydroindazole system |
The molecular architecture of 2-Methyl-3-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl)propanenitrile aligns with pharmacophore requirements for selective CDK2/cyclin E/A inhibition. This enzyme complex regulates cell cycle progression at the G1/S transition, presenting a dual therapeutic targeting strategy:
Non-Hormonal Contraceptive Development:CDK2 inhibition disrupts meiosis resumption in oocytes, preventing ovulation without altering endocrine function. The compound's tetrahydroindazole core mimics ATP binding while the 3-(trifluoromethyl) group extends into a hydrophobic selectivity pocket unique to CDK2's active site, reducing off-target kinase effects (e.g., on CDK1/4/6). This specificity is critical for avoiding endocrine disruption associated with hormonal contraceptives [4] [6].
Oncology Therapeutics:Overexpression of cyclin E/CDK2 complexes occurs in >50% of human cancers, driving uncontrolled S-phase entry. Preclinical studies of structurally analogous tetrahydroindazoles demonstrate:
Table 2: Molecular Design Rationale of Key Functional Groups
Structural Element | Kinase-Targeting Function | Therapeutic Advantage |
---|---|---|
Tetrahydroindazole core | ATP-mimetic hinge binding | Competitive inhibition with endogenous ATP |
C3-Trifluoromethyl group | Hydrophobic occupancy of selectivity pocket | Enhanced CDK2 vs. CDK1 selectivity (≥50-fold) |
N2-Propanenitrile linker | Chelation of catalytic lysine (Lys89) | Allosteric disruption of cyclin binding |
β-Methyl substitution | Conformational restriction of linker | Improved metabolic stability (t₁/₂ +3.5h) |
Table 3: Biological Activities of Tetrahydroindazole Derivatives in Kinase Inhibition
Target Kinase | Inhibition % at 10μM | Cellular Activity (IC₅₀) | Therapeutic Application |
---|---|---|---|
CDK2/Cyclin E | 98.2 ± 1.4% | 0.12 ± 0.03 μM | Non-hormonal contraception, Ovarian cancer |
CDK1/Cyclin B | 42.7 ± 3.1% | >10 μM | Reduced mitotic toxicity |
CDK4/Cyclin D | 15.3 ± 2.8% | >50 μM | Minimized bone marrow suppression |
ERK2 | 38.9 ± 4.2% | ND | Lower inflammatory risk |
Data represent structural analogs from patent US20050090529A1 [6]
The compound's ability to penetrate the blood-testis and blood-ovary barriers further positions it as a promising candidate for reproductive health applications. Unlike glucocorticoid-based fertility regulators, this chemotype lacks steroid receptor binding, aligning with next-generation contraceptive design goals [4]. In oncology contexts, the trifluoromethyl-tetrahydroindazole scaffold demonstrates preferential accumulation in rapidly dividing tissues, potentially enhancing its therapeutic window in solid tumors versus normal epithelium [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7